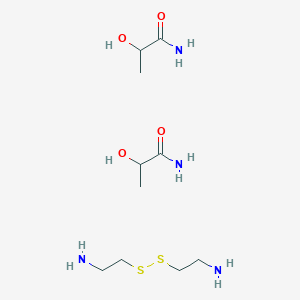
Methylidenecyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylidenecyanamide is a chemical compound characterized by the presence of a methyl group attached to an amidino group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylidenecyanamide can be synthesized through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . Another method involves the use of dimethyl sulfoxide (DMSO) as a methylating agent in the presence of formic acid, which allows for the one-pot transformation of aromatic nitro compounds into dimethylated amines .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methylidenecyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals (OH) under atmospheric conditions, leading to photo-oxidation . This reaction is significant in environmental chemistry as it contributes to the degradation of atmospheric pollutants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxyl radicals, formic acid, and dimethyl sulfoxide. The conditions for these reactions often involve specific temperature and pressure settings to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include methylisocyanate and various nitrosamines and nitramines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methylidenecyanamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it is studied for its potential neurotoxic effects, particularly in relation to neurodegenerative diseases . In medicine, it is explored for its potential therapeutic applications, including its use in drug delivery systems . Additionally, in industry, this compound is used in the production of dyes, surfactants, and other fine chemicals .
Wirkmechanismus
The mechanism of action of Methylidenecyanamide involves several pathways. One proposed mechanism is its interaction with acetylcholine receptors, leading to overstimulation of postsynaptic neurons and disruption of cholinergic synaptic transmission . Another mechanism involves the formation of protein aggregates and oxidative stress, which are implicated in the etiology of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Methylidenecyanamide can be compared with other similar compounds such as N-methylformamide and N,N-dimethylformamide. These compounds share similar structural motifs but differ in their reactivity and applications. For instance, N-methylformamide is primarily used in organic synthesis, while N,N-dimethylformamide is widely used as a solvent in various chemical reactions . The unique properties of this compound, such as its specific reactivity with hydroxyl radicals and its potential neurotoxic effects, distinguish it from these similar compounds .
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Methylamine
- Dimethylamine
Eigenschaften
CAS-Nummer |
43730-26-3 |
|---|---|
Molekularformel |
C2H2N2 |
Molekulargewicht |
54.05 g/mol |
IUPAC-Name |
methylidenecyanamide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h1H2 |
InChI-Schlüssel |
DJJGJRBOTPORBZ-UHFFFAOYSA-N |
SMILES |
C=NC#N |
Kanonische SMILES |
C=NC#N |
Synonyme |
N-cyanomethanimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[6-(Cyclohexylamino)-9-purinyl]-2-(hydroxymethyl)-4-methoxy-3-oxolanol](/img/structure/B1258137.png)
![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)
![4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B1258142.png)

![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)


![[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1258154.png)


